GSK 1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin II receptor, a G protein-coupled receptor involved in various physiological processes, including vasoconstriction and modulation of blood pressure. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and other conditions related to the urotensin II signaling pathway.
GSK 1562590 hydrochloride was developed by GlaxoSmithKline and is classified as a pharmacological agent targeting the urotensin II receptor. Its chemical structure is characterized by specific molecular properties that enhance its binding affinity and selectivity for this receptor, making it a valuable tool for research and potential clinical applications .
The synthesis of GSK 1562590 hydrochloride involves several chemical reactions that typically include the formation of key intermediates followed by specific functional group modifications. While detailed synthetic pathways are proprietary, general methods may involve:
These synthetic routes are designed to optimize yield and minimize side products, ensuring that the final product maintains its desired pharmacological activity .
GSK 1562590 hydrochloride has a complex molecular structure that contributes to its function as a urotensin II receptor antagonist. The compound's molecular formula is CHClNO, with a molecular weight of approximately 303.8 g/mol.
Key structural features include:
The three-dimensional conformation of GSK 1562590 is crucial for its interaction with the urotensin II receptor, influencing both its binding kinetics and pharmacodynamics .
GSK 1562590 hydrochloride undergoes various chemical reactions, primarily involving its interaction with the urotensin II receptor. Key aspects include:
These characteristics are essential for understanding how GSK 1562590 functions as an antagonist in biological systems.
The mechanism of action of GSK 1562590 hydrochloride involves blocking the urotensin II receptor, thereby preventing the physiological effects mediated by urotensin II. This process can be summarized as follows:
Data from experimental studies indicate that this compound can significantly alter vascular responses in various animal models, highlighting its potential utility in clinical settings .
GSK 1562590 hydrochloride possesses several notable physical and chemical properties:
These properties are critical for its application in both laboratory research and potential therapeutic contexts .
GSK 1562590 hydrochloride has several applications in scientific research:
The urotensin-II (U-II) peptide and its cognate UT receptor (GPR14) constitute a potent vasoactive system with significant implications for cardiovascular physiology and disease. Human U-II (hU-II) is recognized as one of the most potent mammalian vasoconstrictors identified, exerting its effects through activation of the G-protein-coupled UT receptor expressed in vascular smooth muscle, heart, and kidney tissues [1] [4]. Beyond vasoconstriction, this system modulates cardiac contractility, cardiomyocyte hypertrophy, fibrosis, natriuresis, and insulin release [1]. The widespread distribution of UT receptors and the potency of U-II suggest its involvement in pathological conditions including hypertension, heart failure, atherosclerosis, and renal dysfunction. The peptide’s capacity to induce vascular remodeling and cardiac fibroblast proliferation positions the U-II/UT axis as a compelling target for pharmacological intervention in cardiovascular diseases [1] [3].
Early UT receptor antagonists faced significant limitations that hindered the elucidation of the system’s (patho)physiological roles. Pioneering compounds such as Palosuran (ACT-058362) exhibited insufficient potency in intact cellular and tissue systems, leading to failed clinical trials despite promising preclinical data [1] [4]. These antagonists often demonstrated:
GSK 1562590 hydrochloride emerged from systematic optimization efforts to address the deficiencies of earlier UT antagonists. Characterized by its high-affinity binding and prolonged receptor residence time, this compound represents a significant advancement in UT receptor pharmacology. Its identification stemmed from high-throughput screening followed by medicinal chemistry refinement, yielding a molecule with sub-nanomolar affinity for mammalian UT receptors and exceptional selectivity across diverse species [1] [2] [3]. Unlike rapidly dissociating antagonists, GSK 1562590 demonstrates insurmountable antagonism in multiple vascular preparations, enabling sustained suppression of U-II-induced physiological responses both in vitro and in vivo [1] [4]. This pharmacological profile has established it as an indispensable tool for investigating U-II biology and evaluating the therapeutic potential of UT receptor blockade.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7